molecular formula C20H20N2O5 B2461075 N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034622-10-9

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2461075
CAS No.: 2034622-10-9
M. Wt: 368.389
InChI Key: ZAVDZXFUACLTHT-UHFFFAOYSA-N
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Description

This oxalamide derivative features a central oxalamide backbone substituted with two furan rings (furan-2-yl and furan-3-yl), a hydroxyethyl group, and a 1-phenylethyl moiety.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVDZXFUACLTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features furan rings, a hydroxyethyl group, and an oxalamide moiety, which are significant for its reactivity and biological interactions. The synthesis typically involves several steps, including the formation of the furan rings and the introduction of the oxalamide group through condensation reactions.

Synthesis Steps:

  • Formation of Furan Rings: Utilizing appropriate precursors and reagents such as potassium permanganate for oxidation.
  • Oxalamide Formation: Condensation reactions involving amines and carboxylic acids or their derivatives.
  • Purification: Techniques like chromatography are employed to isolate the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Its interaction with inflammatory pathways suggests it could serve as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammation.
  • Antimicrobial Activity: Preliminary studies indicate efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The furan moieties may interact with active sites on enzymes, leading to competitive inhibition or allosteric modulation.
  • Receptor Interaction: The oxalamide group can form hydrogen bonds with receptor sites, influencing receptor activity and downstream signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation: By affecting oxidative stress pathways, the compound may reduce ROS levels, contributing to its protective effects in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes in vitro
AntimicrobialEffective against Gram-positive bacteria

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound in various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis.

Table 2: In Vitro Anticancer Efficacy

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107025
204550
501580

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide may exhibit anticancer properties. Studies have shown that furan derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The unique structure of this compound may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro.

Ion Channel Modulation

Investigations into the effects of this compound on ion channels, particularly TRPM8 (transient receptor potential melastatin 8), reveal its potential as a therapeutic agent for pain management. By influencing ion channel activity, it could provide insights into new strategies for treating pain-related disorders.

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of furan can significantly inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. The following table summarizes the inhibitory activities of related compounds:

CompoundIC50 (µM) MonophenolaseIC50 (µM) Diphenolase
N1-(Furan)0.0433 ± 0.00160.28 ± 0.01
Kojic Acid19.97 ± 0.3633.47 ± 0.05

These findings suggest a structure-activity relationship critical for drug design and development.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial for determining how this compound behaves within biological systems.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of furan derivatives highlighted their ability to induce apoptosis in breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics.

Case Study 2: TRPM8 Channel Modulation

Preliminary investigations revealed that this compound can modulate TRPM8 channels, suggesting its potential application in developing new analgesic drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Functional and Structural Analogues

The following table summarizes key oxalamide derivatives and their properties relative to the target compound:

Compound Name/ID Structural Features Biological Activity Metabolic Stability Regulatory Status
Target Compound Furan-2-yl, furan-3-yl, hydroxyethyl, 1-phenylethyl Unknown (hypothesized flavor/antiviral) Likely oxidation of hydroxyethyl Not approved
S336 (UM33) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Potent umami agonist (EC₅₀ = 1.3 µM) Rapid metabolism in hepatocytes; no amide hydrolysis Approved (FEMA 4233)
Compound 13 Thiazol-2-yl, acetylpiperidinyl, 4-chlorophenyl HIV entry inhibition (IC₅₀ = 0.8 µM) Not characterized Research stage
GMC-3 4-Chlorophenyl, isoindoline-1,3-dione Antimicrobial (MIC = 12.5 µg/mL) Likely hydrolysis of isoindoline-dione Preclinical evaluation
Compound 11 Adamant-2-yl, 2-phenylethyloxy Not reported (structural probe) Stable amide bond; potential aryl oxidation Experimental

Key Research Findings

  • Its dimethoxybenzyl and pyridyl groups enhance binding to the T1R1/T1R3 umami receptor .
  • Antiviral Oxalamides (e.g., Compound 13): Thiazole and chlorophenyl substituents are critical for inhibiting HIV entry, likely through interactions with viral glycoproteins. The acetylpiperidinyl group improves solubility and pharmacokinetics .
  • Antimicrobial GMC Series: Halogenated aryl groups (e.g., 4-chlorophenyl) enhance activity against Staphylococcus aureus, while isoindoline-dione moieties may disrupt bacterial membrane integrity .

Structural-Activity Relationships (SAR)

  • Furan vs. Thiazole/Aryl Groups: Furan rings in the target compound may engage in π-π stacking or hydrogen bonding, distinct from the thiazole’s sulfur-mediated interactions or chlorophenyl’s hydrophobic effects.
  • Hydroxyethyl Group: This substituent could increase solubility compared to methoxy or halogenated groups but may also introduce metabolic liability via oxidation to a ketone .
  • Phenylethyl vs.

Metabolic and Toxicological Considerations

  • Metabolism: Unlike S336, which undergoes rapid hepatic metabolism without amide bond cleavage, the target compound’s hydroxyethyl group may be oxidized to a carboxylic acid, altering its pharmacokinetic profile .

Q & A

Q. What synthetic strategies are recommended for preparing N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide, and how can structural purity be validated?

  • Methodological Answer : A two-step approach is commonly employed:

Oxalamide Coupling : React the hydroxyl-bearing furan-ethylamine intermediate with oxalyl chloride or activated oxalate esters under anhydrous conditions (e.g., NaH in DMF, as in ).

Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product.

  • Structural Validation :
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR peaks to analogous oxalamides (e.g., furan/thiazole-substituted derivatives in ). Key signals include downfield amide NH protons (δ 8.35–10.75 ppm) and furan ring protons (δ 6.0–7.8 ppm) .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H+^+] via APCI+) and isotopic patterns.
  • HPLC : Assess purity (>95% by area normalization under optimized mobile phases) .

Q. Which spectroscopic and chromatographic techniques are critical for resolving stereochemistry in this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers, as stereoisomerism arises from the 2-hydroxyethyl and furan substituents. For example, reports 1:1 stereoisomer mixtures resolved via chiral columns .
  • NOESY NMR : Detect spatial proximity of protons (e.g., furan substituents vs. phenylethyl groups) to infer relative configurations.
  • X-ray Crystallography : If single crystals are obtainable, use SHELXL () for absolute configuration determination .

Advanced Research Questions

Q. How can synthetic challenges related to low yields and stereochemical impurities be mitigated?

  • Methodological Answer :
  • Optimized Reaction Conditions :
  • Use bulky bases (e.g., DIPEA) to minimize racemization during coupling ().
  • Control temperature (<0°C) during oxalyl chloride addition to reduce side reactions.
  • Chiral Auxiliaries : Introduce temporary chiral directing groups (e.g., Evans auxiliaries) to enforce desired stereochemistry at the hydroxyethyl center.
  • Yield Improvement : Scale reactions under inert atmospheres (argon/nitrogen) and pre-dry solvents (molecular sieves) to enhance efficiency .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural features?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against targets with aromatic-binding pockets (e.g., HIV protease or cytochrome P450 isoforms), as furan and phenyl groups may engage in π-π stacking (analogous to ’s antiviral studies) .
  • Cellular Uptake Studies : Use fluorescent labeling (e.g., BODIPY tags) to track intracellular localization, leveraging the compound’s lipophilic phenylethyl group.
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) with furan-oxalamide scaffolds to predict binding modes against viral or bacterial targets .

Q. How should researchers reconcile discrepancies between computational binding predictions and experimental activity data?

  • Methodological Answer :
  • Validation Workflow :

Re-optimize Force Fields : Use AMBER or CHARMM parameters tailored for furan and amide interactions.

Free Energy Calculations : Apply MM-GBSA to refine binding affinity predictions.

Experimental Cross-Check : Repeat assays under varied conditions (e.g., pH, ionic strength) to confirm reproducibility.

  • Case Study : highlights how substituent tweaks (e.g., cycloalkyl vs. aryl groups) alter bioactivity despite similar docking scores, emphasizing the need for empirical validation .

Q. What strategies are recommended for characterizing and mitigating degradation products or synthetic impurities?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then analyze via:
  • UPLC-MS/MS : Identify degradation pathways (e.g., furan ring oxidation or amide hydrolysis) .
  • Stability-Indicating HPLC : Develop methods to resolve impurities (e.g., ’s impurity profiling for oxalamide derivatives) .
  • Synthetic Byproduct Mitigation :
  • Use scavenger resins (e.g., QuadraPure™) during coupling steps to trap unreacted reagents.
  • Optimize stoichiometry (e.g., 1.2:1 amine:oxalyl chloride ratio) to minimize diastereomer formation .

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